Chlorcyclizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/

Synonyms

Canonical SMILES

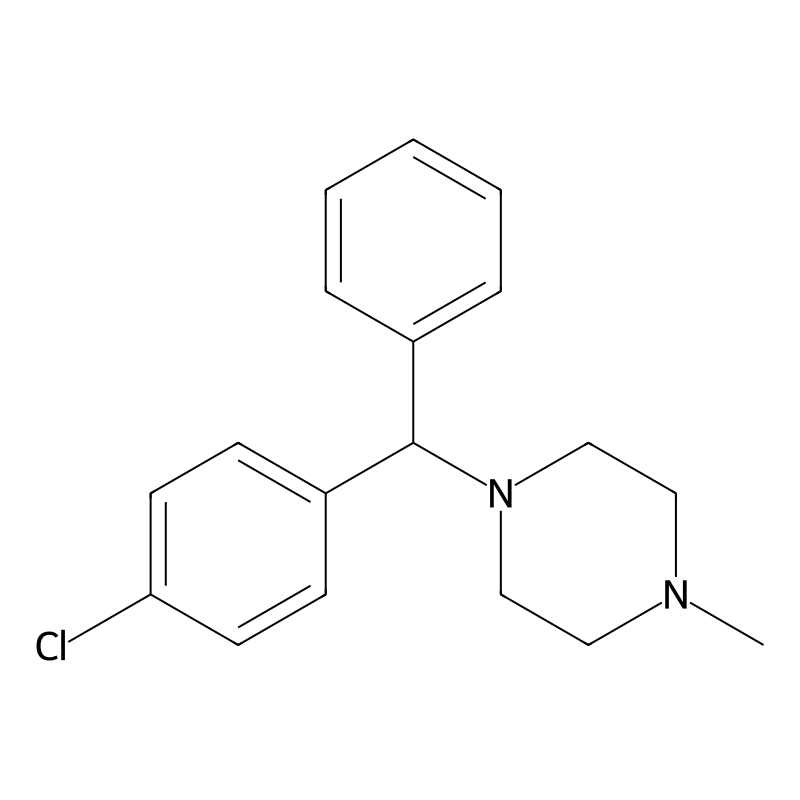

Chlorcyclizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. Its chemical formula is , and it has a molar mass of approximately 300.83 g/mol. Chlorcyclizine is primarily used for treating allergic conditions such as rhinitis, urticaria, and pruritus. In addition to its antihistamine properties, it exhibits anticholinergic, antiserotonergic, and local anesthetic effects, making it versatile in therapeutic applications .

- N-Demethylation: This process converts chlorcyclizine into norchlorcyclizine, its primary metabolite.

- N-Oxidation: Another metabolic pathway that leads to the formation of N-oxide derivatives.

- Acylation: Chlorcyclizine can be acylated to form various derivatives that may enhance its pharmacological properties .

Chlorcyclizine acts primarily as an antagonist of the histamine H1 receptor, which is pivotal in mediating allergic responses. Its biological activities include:

- Antihistaminic Effects: Reduces symptoms of allergies by blocking histamine action.

- Anticholinergic Effects: Results in decreased secretions and can alleviate motion sickness.

- Local Anesthetic Properties: Provides temporary relief from pain by blocking nerve signals in a localized area .

The synthesis of chlorcyclizine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available diphenylmethane derivatives.

- Formation of the Piperazine Ring: Cyclization reactions are employed to introduce the piperazine moiety.

- Chlorination: Chlorination reactions are performed to introduce the chlorine atom into the structure.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

Example Reaction Scheme

A simplified reaction scheme might look like this:

textDiphenylmethane + Piperazine → Chlorcyclizine + HCl

Chlorcyclizine is utilized in various therapeutic contexts:

- Allergy Treatment: Effective for managing allergic rhinitis and skin allergies.

- Antiemetic Use: Helps in controlling nausea and vomiting associated with motion sickness.

- Potential Antiviral Activity: Investigated for its efficacy against certain flaviviruses, including hepatitis C and Zika virus .

Chlorcyclizine has been studied for its interactions with other drugs:

- QTc Prolongation Risk: Co-administration with certain drugs (e.g., arsenic trioxide) may increase the risk of QTc prolongation.

- CYP450 Interactions: Metabolism may be affected by drugs that inhibit or induce cytochrome P450 enzymes, leading to altered plasma levels of chlorcyclizine and its metabolites .

Chlorcyclizine shares structural similarities with several other compounds in the diphenylmethylpiperazine class. Here are a few notable examples:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Cyclizine | Diphenylmethylpiperazine | Primarily used as an antiemetic for motion sickness |

| Hydroxyzine | Diphenylmethylpiperazine | Exhibits anxiolytic properties alongside antihistamine effects |

| Doxylamine | Diphenylmethylpiperazine | Commonly used as a sleep aid due to its sedative effects |

Uniqueness of Chlorcyclizine

Chlorcyclizine's unique combination of antihistaminic and anticholinergic properties distinguishes it from its counterparts, making it particularly effective for treating both allergy symptoms and nausea related to motion sickness. Its potential antiviral applications further enhance its therapeutic profile .

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Livertox Summary

Drug Classes

Therapeutic Uses

MILDLY SEDATIVE ANTIHISTAMINIC AGENT WITH PROLONGED ACTION & LOW INCIDENCE OF TOXIC SIDE EFFECTS. CHLORCYCLIZINE HYDROCHLORIDE HAS SLIGHT ANTICHOLINERGIC & ANTISPASMODIC ACTIONS & ENHANCES ACTION OF EPINEPHRINE. IT ALSO HAS SOME LOCAL ANESTHETIC ACTION.

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AE - Piperazine derivatives

R06AE04 - Chlorcyclizine

Mechanism of Action

H1 antagonists inhibit most response of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown or in vitro. ... Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /H1 Antagonists/

H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Antagonists/

All H1 antagonists ... can bind to H1 receptors in the CNS ... H1 antagonists can both stimulate and depress the CNS. /H1 Antagonists/

For more Mechanism of Action (Complete) data for CHLORCYCLIZINE (6 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

Slowly excreted in the urine; measurable amounts of norchlorcyclizine have been detected in the urine for up to 3 weeks after the cessation of chronic oral administration. About 0.5% of a single dose is excreted in the urine as the N-oxide.

After a single oral dose of 2 mg/kg to 4 subjects, average peak plasma concentrations of about 0.05 mg/L and 0.03 mg/L were attained in 5 h for unchanged drug and norchlorcyclizine, respectively. After oral administration of 50 mg 3 times a day for 6 days, plasma concentrations of norchlorcyclizine of 0.05 to 0.11 mg/L were reported on the first day after the cessation of treatment and plasma concentrations of 0.02 to 0.04 mg/L were found on the 10th day after cessation of treatment [Kuntzman et al. 1973].

...RATS & MAN TREATED WITH CHLORCYCLIZINE EXCRETE CHLORCYCLIZINE N-OXIDE IN URINE. BENZHYDROLPIPERAZINES & THEIR N-DEALKYLATION PRODUCTS ARE DISTRIBUTED IN ALL TISSUES OF RATS & ARE TRANSFERRED TO FETUS.

...NORCHLORCYCLIZINE IS RETAINED IN HUMANS FOR AT LEAST 20 DAYS AFTER TERMINATION /OF CHLORCYCLIZINE/ THERAPY. .../CHLORCYCLIZINE/ GIVES VERY LOW PLASMA LEVELS SINCE.../IT IS/ MARKEDLY LOCALIZED IN TISSUES, PARTICULARLY LUNG.

STIMULATORY EFFECT OF CHRONIC CHLORCYCLIZINE ADMIN ON ITS OWN METAB IN DOGS: ON DAYS 1-7 DAILY ORAL DOSE OF 10 MG/KG RESULTED IN CHLORCYCLIZINE PLASMA LEVELS OF 4.5 PLUS OR MINUS 1.7 MG/L & ONLY TRACE AMT OF NORCHLORCYCLIZINE. /FROM TABLE/

STIMULATORY EFFECT OF CHRONIC CHLORCYCLIZINE ADMIN ON ITS OWN METAB IN DOGS: AFTER 63 DAYS ADMIN OF 15 MG/KG DAILY ORAL DOSE, PLASMA LEVELS OF CHLORCYCLIZINE WERE IN TRACE AMT & 8.3 PLUS OR MINUS 2.0 MG/L OF NORCHLORCYCLIZINE. /FROM TABLE/

For more Absorption, Distribution and Excretion (Complete) data for CHLORCYCLIZINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

AFTER CHRONIC ADMIN OF...CHLORCYCLIZINE TO RATS, THE TISSUES CONTAINED DRUG METABOLITES, IN WHICH PIPERAZINE RING FISSION BY MULTIPLE OXIDATIVE N-DEALKYLATION HAD OCCURRED TO GIVE A SUBSTITUTED ETHYLENEDIAMINE. ... ACCUM OF N-(P-CHLOROBENZHYDRYL)ETHYLENEDIAMINE WAS FOUND IN RATS, TREATED WITH CHLOROCYCLIZINE.

OXIDATIVE N-DEALKYLATION IS MAIN METAB PATHWAY OF BENZHYDROLPIPERAZINES... /CHLORCYCLIZINE IS/ TRANSFORMED INTO...NORCHLORCYCLIZINE... CHLORCYCLIZINE N-OXIDE DOES NOT LIE ON METAB PATHWAY CONNECTING CHLORCYCLIZINE WITH NORCHLORCYCLIZINE, BUT RATS & MAN TREATED WITH CHLORCYCLIZINE EXCRETE CHLORCYCLIZINE N-OXIDE IN URINE.

YIELDS DEMETHYLCHLORCYCLIZINE IN RAT. /FROM TABLE/

Wikipedia

Lombricine

Drug Warnings

The side effect with the highest incidence, and the one common to all H1 antagonists other than terfenadine or astemizole, is sedation. ... Concurrent ingestion of alcohol or other CNS depressants produces an additive effect that impairs motor skills. Other untoward reactions referable to central actions include dizziness, tinnitus, lassitude, incoordination, fatigue, blurred vision, diplopia, euphoria, nervousness, insomnia, and tremors. /H1 Antagonists/

... Frequent side effects involve the digestive tract and include loss of appetite, nausea, vomiting, epigastric distress, and constipation or diarrhea. ... Other side effects that are apparently caused by the antimuscarinic actions of some of the older agents include dryness of the mouth and respiratory passages, sometimes inducing cough, urinary retention or frequency, and dysuria. ... Palpitation, hypotension, headache, tightness of the chest, and tingling and weakness of the hands may also occur with the older agents. /H1 Antagonists/

Drug allergy may develop when H1 antagonists are given orally, but more commonly it results from topical application. Allergic dermatitis is not uncommon; other hypersensitivity reactions include drug fever and photosensitization. /H1 Antagonists/

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

CHLORCYCLIZINE MAY BE PREPD BY CONDENSING P-CHLOROBENZHYDRYL CHLORIDE WITH N-METHYLPIPERAZINE IN PRESENCE OF SODAMIDE. TREATMENT OF SOLN OF BASE IN SUITABLE ORG SOLVENT WITH HYDROGEN CHLORIDE RESULTS IN PPTN OF THE HYDROCHLORIDE. /CHLORCYCLIZINE HYDROCHLORIDE/

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

TERATOGENICITY OF CHLORCYCLIZINE IN MICE...IS DIMINISHED BY PRE-TREATMENT EITHER WITH SKF 525A /PROADIFEN/ OR WITH PHENOBARBITONE, & MORE THAN ONE BIOTRANSFORMATION MUST BE INVOLVED.

Plocamadine A (1 ug/ml) produced a slow onset, sustained contraction of the guinea-pig isolated ileum. This was insensitive to atropine (1 umol/l) and tetrodotoxin (1 umol/L), but was significantly reduced by H1-histamine receptor antagonists including mepyramine (10 nmol/l), chlorcyclizine (10 nmol/l) and diphenhydramine (0.1 umol/l).

A method to determine whether chlorcyclizine hydrochloride (I) antihistamine activity could be demonstrated when I was applied topically in combo with 0.5% hydrocortisone acetate (Mantadil; II) cream was described. Hydrocortisone 5%, II, and placebo cream were studied in 30 subjects. The data indicated that a wheal and flare reaction induced in the subjects was decr by the I component of the combo. /Chlorcyclizine hydrochloride/

Dates

Into the Unknown: A Chemical Biology Approach Provides Mechanistic Insight into HCV Entry

Fang Chen, Luke L Lairson, Mansun LawPMID: 32679091 DOI: 10.1016/j.chembiol.2020.06.018

Abstract

In this issue of Cell Chemical Biology, Hu et al. (2020) demonstrate that chlorcyclizine blocks HCV fusion by targeting the putative fusion peptide on the viral envelope glycoprotein E1. The study provides new insights into the viral fusion machinery, presenting an opportunity to study novel antivirals against HCV.Effects of the histamine H1 antagonist chlorcyclizine on rat fetal palate development

Brian P Enright, Yi-Zhong Gu, Ronald D Snyder, Ravi R Dugyala, Leslie A Obert, Kimberley A Treinen, Barry S McIntyre, Robert W VenezialePMID: 21058326 DOI: 10.1002/bdrb.20261

Abstract

The effects of histamine H1 antagonist chlorcyclizine on rat palate development were characterized following in utero exposure.To identify the optimum dose for inducing cleft palate, pregnant rats were administered 30, 60, or 90 mg/kg chlorcyclizine on Gestation Days 11 to 14. Fetal palate gene expression was also assessed after 90 mg/kg chlorcyclizine at 8, 15 and 30 hours post-dose on Gestation Day 14 using microarray and qRT-PCR.

Rats in the 60- and 90-mg/kg groups exhibited adverse clinical signs and body weight loss. Rats in the 90-mg/kg group also demonstrated increases in late resorptions and decreases in fetal weight. Effects in the low-dose group were limited to decreases in body weight gain. Fetal assessment on Gestation Day 21 revealed that findings were limited to the 60- and 90-mg/kg groups, and included cleft palate (80% of litters for both groups), high arched palate, small nose, micrognathia, high domed head, digits shortened/absent and small limb. The fetal incidence of cleft palate was higher at 90 mg/kg, thus this dose was selected to assess palate gene expression. The altered genes associated with chlorcyclizine-induced cleft palate included Wnt5a, Bmp2, Bmp4, Fgf10, Fgfr2, Msx1, and Insig1 but the magnitude of the change was relatively small (1.5- to 2-fold).

Expression of several genes involved in palate, limb and digit development was altered in the fetal palate following in utero exposure to chlorcyclizine. The subtle perturbation and interplay of these genes may have profound effects on the dynamics of fetal palate development.

A randomized, proof-of-concept clinical trial on repurposing chlorcyclizine for the treatment of chronic hepatitis C

Christopher Koh, Preeti Dubey, Ma Ai Thanda Han, Peter J Walter, H Martin Garraffo, Pallavi Surana, Noel T Southall, Nathaniel Borochov, Susan L Uprichard, Scott J Cotler, Ohad Etzion, Theo Heller, Harel Dahari, T Jake LiangPMID: 30711416 DOI: 10.1016/j.antiviral.2019.01.017

Abstract

Chlorcyclizine HCl (CCZ) is a piperazine-class antihistamine with anti-hepatitis C virus (HCV) activity in vitro and in vivo. In a first-in-humans study for HCV, we evaluated the antiviral effects and safety of CCZ±ribavirin (RBV), characterized pharmacokinetic (PK) and viral kinetic (VK) patterns, and provide insights into CCZs mode of action against HCV.Chronic HCV patients were randomized to CCZ (75 mg twice daily) or CCZ+weight-based RBV (1000/1200 mg daily) for 28 days. Therapy started with a loading dose of CCZ 150 mg ± RBV. Serial assessments of safety, liver tests, PK and VK markers were obtained.

24 HCV patients were treated; 54% male, median age 56 years, median HCV RNA 6.30 log IU/ml, without baseline differences between groups. At the end of therapy, subjects treated with CCZ monotherapy did not show any significant or sustained reduction in viremia (p = 0.69), whereas 7/12 (58%) subjects treated with CCZ+RBV had a >3-fold decline in HCV RNA. Subjects who responded demonstrated monophasic (n = 2), biphasic (n = 2) and triphasic (n = 3) VK responses. Contrary to historical RBV monotherapy response, CCZ+RBV demonstrated a continued viral decline suggesting a possible synergistic effect of CCZ+RBV. Mathematical modeling predicts a median effectiveness of CCZ+RBV in blocking viral production (ε) of 59% (Interquartile range, IQR: 50%) and blocking infection (η) of 78% (IQR: 23%). Adverse events (AEs) were mild-moderate without treatment discontinuations for AEs.

In this human pilot study, CCZ demonstrated some anti-HCV effects, mostly in combination with RBV. More potent CCZ derivatives with optimal PK features may be more suitable for future therapeutic development. ClinicalTrials.gov number:

.

Repurposing potential of 1st generation H

Adam Schafer, Han Cheng, Rui Xiong, Veronica Soloveva, Cary Retterer, Feiyan Mo, Sina Bavari, Gregory Thatcher, Lijun RongPMID: 29981374 DOI: 10.1016/j.antiviral.2018.07.003

Abstract

Ebola and Marburg are filoviruses and biosafety level 4 pathogens responsible for causing severe hemorrhagic fevers in humans with mortality rates up to 90%. The most recent outbreak in West Africa resulted in approximately 11,310 deaths in 28,616 reported cases. Currently there are no FDA-approved vaccines or therapeutics to treat infections of these deadly viruses. Recently we screened an FDA-approved drug library and identified numerous G protein-coupled receptor (GPCR) antagonists including antihistamines possessing anti-filovirus properties. Antihistamines are attractive targets for drug repurposing because of their low cost and ease of access due to wide use. In this report we identify common over the counter antihistamines, such as diphenhydramine (Benadryl) and chlorcyclizine (Ahist) as potential candidates for repurposing as anti-filovirus agents. Furthermore, we demonstrate that this potential is wide-spread through the 1st generation of H-specific antihistamines but is not present in newer drugs or drugs targeting H

, H

and H

receptors. We showed that the filovirus entry inhibition is not dependent on the classical antagonism of cell surface histamine or muscarinic acetylcholine receptors but occurs in the endosome, like the cathepsin inhibitor CA-074. Finally, using extensive docking studies we showed the potential for these drugs to bind directly to the EBOV-GP at the same site as toremifene. These findings suggest that the 1st generation antihistamines are excellent candidates for repurposing as anti-filovirus therapeutics and can be further optimized for removal of unwanted histamine or muscarinic receptor interactions without loss of anti-filovirus efficacy.

Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection

Adam Rolt, Derek Le, Zongyi Hu, Amy Q Wang, Pranav Shah, Marc Singleton, Emma Hughes, Andrés E Dulcey, Shanshan He, Michio Imamura, Takuro Uchida, Kazuaki Chayama, Xin Xu, Juan J Marugan, T Jake LiangPMID: 29373739 DOI: 10.1093/infdis/jiy039

Abstract

Hepatitis C virus (HCV) is a small, single-stranded, positive-sense RNA virus that infects more than an estimated 70 million people worldwide. Untreated, persistent HCV infection often results in chronic hepatitis, cirrhosis, or liver failure, with progression to hepatocellular carcinoma. Current anti-HCV regimens comprising direct acting antivirals (DAAs) can provide curative treatment; however, due to high costs there remains a need for effective, shorter-duration, and affordable treatments. Recently, we disclosed anti-HCV activity of the cheap antihistamine chlorcyclizine, targeting viral entry. Following our hit-to-lead optimization campaign, we report evaluation of preclinical in vitro absorption, distribution, metabolism, and excretion properties, and in vivo pharmacokinetic profiles of lead compounds. This led to selection of a new lead compound and evaluation of efficacy in chimeric mice engrafted with primary human hepatocytes infected with HCV. Further development and incorporation of this compound into DAA regimens has the potential to improve treatment efficacy, affordability, and accessibility.Chlorpromazine and chlorcyclizine in the prevention of postoperative nausea and vomiting. Acta Anaesth. Scandinav. 1958, 2, 153-162

Niels KvisselgaardPMID: 17697290 DOI: 10.1111/j.1399-6576.2007.01402.x

Abstract

Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma

Sujata G Dastidar, Kumkum Ganguly, S K Mahapatra, Noton Kumar Dutta, Kaushiki Mazumdar, A N Chakrabarty, Noboru MotohashiPMID: 16433035 DOI:

Abstract

Thepiperazine chlorcyclizine HCl (CCZ), possessing significant antimetabolic as well as virucidal and virustatic activities against the human immunodeficiency virus (HIV) and other retroviruses, was selected to determine its anticarcinogenic potential The anticancer activity of CCZ was evaluated against procarcinogen n-diethylnitrosamine (NDA)-initiated hepatocarcinogenesis, which was subsequently promoted by phenobarbital (PB) in male Sprague-Dawley rats. The anticancer efficacy of CCZ was monitored by estimating some potential markers of neoplastic and preneoplastic hepatic conditions, e.g., glutathione (GSH), glutathione-S-transferase (GST) and gamma-glutamyl transpeptidase (gammaGTP). CCZ exhibited antineoplastic activity on a long-term therapeutic basis. Furthermore, this drug restricted the exponential increase of the antioxidant markers in the hyperplastic nodule and the surrounding liver tissues in comparison with the carcinogen-controlled rats during the entire period of treatment. A decrease in the number of nodules was observed in the CCZ-treated group.Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection

Shanshan He, Jingbo Xiao, Andrés E Dulcey, Billy Lin, Adam Rolt, Zongyi Hu, Xin Hu, Amy Q Wang, Xin Xu, Noel Southall, Marc Ferrer, Wei Zheng, T Jake Liang, Juan J MaruganPMID: 26599718 DOI: 10.1021/acs.jmedchem.5b00752

Abstract

Recently, we reported that chlorcyclizine (CCZ, Rac-2), an over-the-counter antihistamine piperazine drug, possesses in vitro and in vivo activity against hepatitis C virus. Here, we describe structure-activity relationship (SAR) efforts that resulted in the optimization of novel chlorcyclizine derivatives as anti-HCV agents. Several compounds exhibited EC50 values below 10 nM against HCV infection, cytotoxicity selectivity indices above 2000, and showed improved in vivo pharmacokinetic properties. The optimized molecules can serve as lead preclinical candidates for the treatment of hepatitis C virus infection and as probes to study hepatitis C virus pathogenesis and host-virus interaction.Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection

Shanshan He, Billy Lin, Virginia Chu, Zongyi Hu, Xin Hu, Jingbo Xiao, Amy Q Wang, Cameron J Schweitzer, Qisheng Li, Michio Imamura, Nobuhiko Hiraga, Noel Southall, Marc Ferrer, Wei Zheng, Kazuaki Chayama, Juan J Marugan, T Jake LiangPMID: 25855495 DOI: 10.1126/scitranslmed.3010286

Abstract

Hepatitis C virus (HCV) infection affects an estimated 185 million people worldwide, with chronic infection often leading to liver cirrhosis and hepatocellular carcinoma. Although HCV is curable, there is an unmet need for the development of effective and affordable treatment options. Through a cell-based high-throughput screen, we identified chlorcyclizine HCl (CCZ), an over-the-counter drug for allergy symptoms, as a potent inhibitor of HCV infection. CCZ inhibited HCV infection in human hepatoma cells and primary human hepatocytes. The mode of action of CCZ is mediated by inhibiting an early stage of HCV infection, probably targeting viral entry into host cells. The in vitro antiviral effect of CCZ was synergistic with other anti-HCV drugs, including ribavirin, interferon-α, telaprevir, boceprevir, sofosbuvir, daclatasvir, and cyclosporin A, without significant cytotoxicity, suggesting its potential in combination therapy of hepatitis C. In the mouse pharmacokinetic model, CCZ showed preferential liver distribution. In chimeric mice engrafted with primary human hepatocytes, CCZ significantly inhibited infection of HCV genotypes 1b and 2a, without evidence of emergence of drug resistance, during 4 and 6 weeks of treatment, respectively. With its established clinical safety profile as an allergy medication, affordability, and a simple chemical structure for optimization, CCZ represents a promising candidate for drug repurposing and further development as an effective and accessible agent for treatment of HCV infection.Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1

Zongyi Hu, Adam Rolt, Xin Hu, Christopher D Ma, Derek J Le, Seung Bum Park, Michael Houghton, Noel Southall, D Eric Anderson, Daniel C Talley, John R Lloyd, Juan C Marugan, T Jake LiangPMID: 32386595 DOI: 10.1016/j.chembiol.2020.04.006